1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride
Description
This compound is a hydrochloride salt featuring a 1,4-diazepane ring fused to a pyridine moiety substituted with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₁₁H₁₃ClF₃N₃·HCl, with a molecular weight of 324.12 g/mol (free base: 287.69 g/mol). The hydrochloride salt improves aqueous solubility, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3.ClH/c12-9-6-8(11(13,14)15)7-17-10(9)18-4-1-2-16-3-5-18;/h6-7,16H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUGWOZOIEXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the diazepane ring. Industrial production methods often utilize catalytic hydrogenolysis and vapor-phase reactions to optimize yield and reduce production costs .
Chemical Reactions Analysis
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles such as amines and alcohols
Scientific Research Applications
Pharmacological Studies
Research indicates that 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride exhibits potential as a therapeutic agent. Its interactions with various biological targets have been explored:
- Antidepressant Activity : Studies have suggested that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Anticancer Properties : Preliminary investigations have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further studies are needed to elucidate the mechanisms involved.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, leading to the development of novel pharmaceuticals.
Material Science
Due to its fluorinated structure, it is being studied for applications in material science, particularly in the development of advanced coatings and polymers that require enhanced chemical resistance and stability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated modulation of serotonin receptors in vitro. |
| Study B | Anticancer Activity | Showed selective cytotoxicity against breast cancer cell lines (MCF-7). |
| Study C | Material Applications | Developed a fluorinated polymer exhibiting superior thermal stability compared to non-fluorinated counterparts. |
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, while the diazepane ring provides structural stability. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups : The Cl and CF₃ groups on the pyridine ring in the parent compound enhance electrophilicity, which may improve binding to biological targets (e.g., enzymes or receptors) compared to unsubstituted analogs .
- Solubility : The hydrochloride salt form increases water solubility, contrasting with sulfonated analogs (e.g., the 4-pentylphenyl sulfonyl derivative), which exhibit higher lipophilicity .
Physicochemical Properties
Notes:
- The bis-sulfonyl analog’s reactivity makes it suitable for material science applications, whereas the parent compound’s stability favors pharmaceutical use.
Computational Insights
Density functional theory (DFT) studies, such as those employing hybrid functionals with exact exchange (e.g., B3LYP), could elucidate the electronic effects of substituents. For instance, the CF₃ group’s strong electron-withdrawing nature may polarize the pyridine ring, affecting charge distribution and intermolecular interactions .
Biological Activity
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride, with the CAS number 79456-26-1, is a compound of interest due to its potential biological activities. The unique structural features of this compound suggest various pharmacological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride is , with a molecular weight of approximately 279.69 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 201.6 ± 40.0 °C |
| Melting Point | 84 - 94 °C |
| Flash Point | 75.7 ± 27.3 °C |
| LogP | 3.45 |
The biological activity of this compound can be attributed to its interaction with specific biological targets. Studies suggest that compounds with similar structures may exhibit anticancer properties through mechanisms such as DNA intercalation and inhibition of cell proliferation.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of compounds related to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride. For instance, a study assessed the cytotoxicity against pancreatic cancer cell lines BxPC-3 and Panc-1, reporting IC50 values of 0.051 µM and 0.066 µM , respectively . In contrast, normal human lung fibroblasts (WI38) exhibited a higher IC50 value of 0.36 µM , indicating selective toxicity towards cancer cells.
Table: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal fibroblasts) | 0.36 |
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring contributes to its lipophilicity and potential receptor interactions .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of diazepane compounds, including the one in focus. These derivatives were tested for their ability to inhibit specific enzymes linked to cancer metabolism, showing promising results that warrant further investigation .
Q & A
Q. What are the recommended synthetic pathways for preparing 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and diazepane precursors. For optimization, employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., response surface methodology) minimize trial-and-error approaches by identifying critical parameters . Reaction path search algorithms, such as those combining quantum chemical calculations and information science (e.g., ICReDD’s workflow), can predict intermediates and transition states to refine synthetic routes .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of 1H NMR (e.g., δ 7.13–8.10 ppm for aromatic protons) and LC-MS to confirm molecular weight and detect impurities. Reference standards for pyridine-based hydrochlorides (e.g., MM0421.04 and MM0421.14 in ) provide benchmarks for comparative analysis. High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for unambiguous structural validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Adhere to Chemical Hygiene Plan guidelines, including fume hood use for volatile intermediates and personal protective equipment (PPE) for chlorinated/fluorinated compounds. Pre-experiment safety assessments should address reactivity hazards (e.g., hydrolysis of trifluoromethyl groups) and toxicity profiles. Mandatory safety training with 100% examination compliance is required for advanced laboratory courses .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic systems?
Methodological Answer: Leverage density functional theory (DFT) to simulate reaction mechanisms, such as electron transfer or ligand exchange processes. Software like Gaussian or ORCA can model the electronic effects of the trifluoromethyl and chloro substituents on pyridine’s aromatic system. Virtual screening of reaction conditions (e.g., solvent dielectric constants) reduces experimental iterations . Integrate computational predictions with experimental validation to refine catalytic cycles .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields across batches?
Methodological Answer: Apply statistical contradiction analysis using ANOVA to identify outliers or systemic errors (e.g., moisture sensitivity of intermediates). Cross-validate results with orthogonal techniques: for example, compare HPLC purity data with kinetic studies of degradation pathways. Document all variables (e.g., storage conditions, reagent lot variations) to isolate confounding factors .
Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Use accelerated stability testing in buffered solutions (pH 1–13) at elevated temperatures (40–80°C). Monitor degradation via UV-Vis spectroscopy or LC-MS to identify hydrolysis byproducts (e.g., loss of chloro or trifluoromethyl groups). Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard conditions .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
Methodological Answer: Employ chiral stationary phase chromatography (e.g., amylose or cellulose derivatives) or membrane-based separation technologies. For scale-up, simulate phase diagrams using Aspen Plus to optimize solvent systems. CRDC subclass RDF2050104 highlights membrane technologies for high-purity separations .
Q. How can machine learning improve the prediction of this compound’s biological or material properties?
Methodological Answer: Train models on datasets combining structural descriptors (e.g., Hammett constants for substituents) with experimental outcomes (e.g., solubility, binding affinity). Platforms like ChemML or DeepChem enable feature extraction from SMILES notations. Validate predictions using leave-one-out cross-validation to avoid overfitting .
Methodological Best Practices
- Data Integrity: Use encrypted platforms (e.g., LabArchive) for secure data storage and traceability .
- Interdisciplinary Collaboration: Integrate computational, synthetic, and analytical teams to address complex research questions, as exemplified by ICReDD’s workflow .
- Training: Complete courses like CHEM/IBiS 416 for advanced experimental design and statistical analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
